Glufosinato-d3 Clorhidrato

Descripción general

Descripción

Glufosinato-d3 (clorhidrato) es una forma deuterada del glufosinato, un herbicida de amplio espectro. Se utiliza principalmente como estándar interno para la cuantificación del glufosinato mediante cromatografía de gases o cromatografía líquida-espectrometría de masas. El compuesto es una mezcla racémica de L-fosfinotricina, un compuesto fitotóxico, y D-fosfinotricina, su enantiómero inactivo .

Aplicaciones Científicas De Investigación

Glufosinato-d3 (clorhidrato) tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como estándar interno en química analítica para la cuantificación del glufosinato.

Biología: Ayuda a estudiar las vías metabólicas y los efectos del glufosinato en las plantas.

Medicina: Investigación sobre sus posibles efectos y seguridad en aplicaciones médicas.

Industria: Empleado en el desarrollo y pruebas de herbicidas y otros productos químicos agrícolas.

Mecanismo De Acción

Glufosinato-d3 (clorhidrato) ejerce sus efectos inhibiendo la glutaminasa sintetasa, una enzima esencial para el metabolismo del nitrógeno en las plantas. Esta inhibición conduce a la acumulación de amoníaco y especies reactivas de oxígeno, causando peroxidación lipídica y muerte celular. El proceso es dependiente de la luz, sin síntomas visuales ni formación de especies reactivas de oxígeno en la oscuridad .

Compuestos Similares:

Glifosato: Otro herbicida de amplio espectro que inhibe una enzima diferente, la sintetasa de 5-enolpiruvilshiquimato-3-fosfato.

Bialafos: Un herbicida similar al glufosinato, pero con una estructura molecular y un modo de acción diferentes.

Singularidad: Glufosinato-d3 (clorhidrato) es único debido a su forma deuterada, lo que lo hace particularmente útil como estándar interno en química analítica. Su modo de acción, que implica la inhibición de la glutaminasa sintetasa y la producción de especies reactivas de oxígeno, también lo diferencia de otros herbicidas .

Safety and Hazards

Glufosinate-d3 Hydrochloride is harmful if swallowed or if inhaled. It may cause damage to organs . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Glufosinate-d3 Hydrochloride is intended for use as an internal standard for the quantification of glufosinate . It is used in research areas such as plant biology, oxidative stress & reactive species, toxicology & xenobiotic metabolism, and environmental toxicology . A new Liberty herbicide with technology that will provide for a 25% reduction in use rate has a targeted launch in 2024 and full launch in 2025, pending registration .

Análisis Bioquímico

Biochemical Properties

Glufosinate-d3 Hydrochloride plays a significant role in biochemical reactions by inhibiting glutamine synthetase enzymes, specifically GS1 and GS2 . These enzymes are essential for nitrogen metabolism in plants. The inhibition of glutamine synthetase by Glufosinate-d3 Hydrochloride leads to the accumulation of ammonium, which is toxic to plant cells . This compound interacts with various biomolecules, including enzymes and proteins involved in nitrogen metabolism, disrupting their normal function and leading to the inhibition of photosynthesis in plants .

Cellular Effects

Glufosinate-d3 Hydrochloride affects various types of cells and cellular processes. In plant cells, it inhibits the function of glutamine synthetase, leading to the accumulation of toxic levels of ammonium . This disruption in nitrogen metabolism affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of glutamine synthetase by Glufosinate-d3 Hydrochloride results in the disruption of photosynthesis, leading to the death of plant cells .

Molecular Mechanism

The molecular mechanism of action of Glufosinate-d3 Hydrochloride involves the inhibition of glutamine synthetase enzymes (GS1 and GS2) . This inhibition occurs through the binding of Glufosinate-d3 Hydrochloride to the active site of the enzyme, preventing the conversion of glutamate and ammonium to glutamine . This leads to the accumulation of ammonium, which is toxic to cells. The inhibition of glutamine synthetase also affects gene expression, leading to changes in the expression of genes involved in nitrogen metabolism and photosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glufosinate-d3 Hydrochloride change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that Glufosinate-d3 Hydrochloride is stable under certain conditions, but can degrade over time, leading to changes in its effectiveness . Long-term exposure to Glufosinate-d3 Hydrochloride can result in persistent inhibition of glutamine synthetase and disruption of cellular metabolism .

Dosage Effects in Animal Models

The effects of Glufosinate-d3 Hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity. High doses of Glufosinate-d3 Hydrochloride can result in adverse effects, including disruption of nitrogen metabolism and cellular function .

Metabolic Pathways

Glufosinate-d3 Hydrochloride is involved in metabolic pathways related to nitrogen metabolism. It interacts with enzymes such as glutamine synthetase, leading to the inhibition of the conversion of glutamate and ammonium to glutamine . This disruption in nitrogen metabolism affects metabolic flux and metabolite levels, leading to the accumulation of toxic levels of ammonium .

Transport and Distribution

Glufosinate-d3 Hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement within the cell . The localization and accumulation of Glufosinate-d3 Hydrochloride within specific cellular compartments can influence its activity and effectiveness .

Subcellular Localization

The subcellular localization of Glufosinate-d3 Hydrochloride affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the inhibition of glutamine synthetase and the disruption of nitrogen metabolism within the cell .

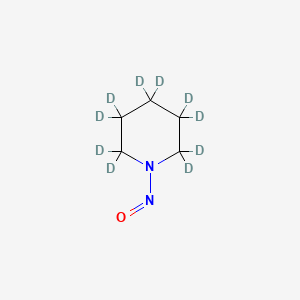

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de glufosinato-d3 (clorhidrato) implica la incorporación de átomos de deuterio en la molécula de glufosinato. Esto se logra típicamente mediante una serie de reacciones químicas que reemplazan los átomos de hidrógeno por deuterio. La ruta sintética específica y las condiciones de reacción son propietarias y pueden variar según el fabricante.

Métodos de Producción Industrial: La producción industrial de glufosinato-d3 (clorhidrato) implica la síntesis química a gran escala en condiciones controladas para asegurar una alta pureza y rendimiento. El proceso incluye pasos como reacciones de intercambio de deuterio, purificación mediante cromatografía y cristalización para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Glufosinato-d3 (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en sus formas precursoras.

Sustitución: Los átomos de deuterio pueden ser reemplazados por hidrógeno u otros sustituyentes en condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las condiciones varían según el sustituyente deseado, pero a menudo implican catalizadores y disolventes específicos.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados deuterados .

Comparación Con Compuestos Similares

Glyphosate: Another broad-spectrum herbicide that inhibits a different enzyme, 5-enolpyruvylshikimate-3-phosphate synthase.

Bialaphos: A herbicide similar to glufosinate but with a different molecular structure and mode of action.

Uniqueness: Glufosinate-d3 (hydrochloride) is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. Its mode of action, involving the inhibition of glutamine synthetase and the production of reactive oxygen species, also sets it apart from other herbicides .

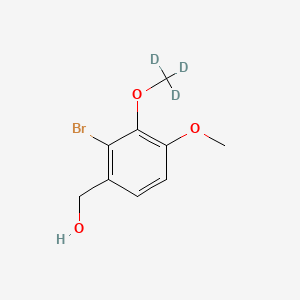

Propiedades

IUPAC Name |

2-amino-4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO4P.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H/i1D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZPTWOGXDBENT-NIIDSAIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CCC(C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])P(=O)(CCC(C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClNO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

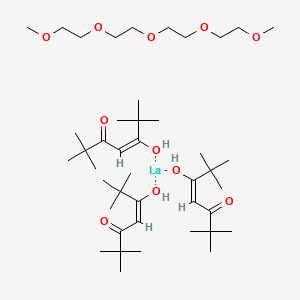

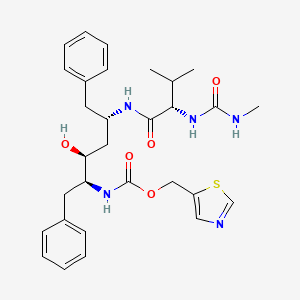

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)